![molecular formula C16H15N3OS2 B2763982 4-(异丙硫基)-N-(噻吩[2,3-d]嘧啶-4-基)苯甲酰胺 CAS No. 919861-73-7](/img/structure/B2763982.png)

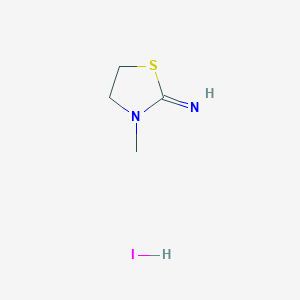

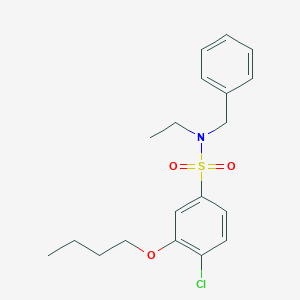

4-(异丙硫基)-N-(噻吩[2,3-d]嘧啶-4-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(isopropylthio)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4-yl derivatives . These compounds have been gaining attention due to their potential applications in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-yl derivatives often involves a series of reactions. For instance, a POCl3 catalyzed, efficient, one-step and solvent-free synthesis of novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives from 2-amino-4,5-substitutedthiophene-3-carbonitrile has been developed . Another method involves base catalyzed reactions of nucleophilic reagents with carbodiimides .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-yl derivatives can be analyzed using various spectroscopic techniques. For example, steady-state absorption and emission spectra combined with transient absorption spectroscopy and CASPT2 calculations have been used to delineate the electronic relaxation mechanisms of both pyrimidine derivatives in aqueous and acetonitrile solutions .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4-yl derivatives can undergo various chemical reactions. For instance, they can be thionated to develop thieno[3,4-d]pyrimidin-4(3H)-thione, which is nonfluorescent and absorbs near-visible radiation with about 60% higher efficiency .科学研究应用

Phosphodiesterase 10A (PDE10A) Inhibition

- Discovery : Through structure-based virtual screening, Zinc42657360 was identified as a PDE10A inhibitor with a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one scaffold. It exhibited significant inhibitory activity (1.60 μM) against PDE10A .

Tumor Necrosis Factor Alpha (TNF-α) and Nitric Oxide Inhibition

ROCK (Rho-Associated Protein Kinase) Inhibition

- Cellular Effects : It reduces downstream signaling protein phosphorylation and alters cell morphology and migration .

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) Targeting

Photodynamic Therapy (PDT) Potential

作用机制

Target of Action

Compounds with similar thieno[2,3-d]pyrimidin-4-one scaffolds have been found to inhibit phosphodiesterase10a (pde10a) , a potential therapeutic target for several neurodegenerative disorders .

Mode of Action

A compound with a similar cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one scaffold was found to inhibit pde10a by forming three hydrogen bonds with asn226, thr187, and asp228, and two aromatic interactions with tyr78 and phe283 .

Biochemical Pathways

Pde10a, a potential target of similar compounds, is known to regulate the magnitude and duration of camp/cgmp elevation, which is crucial for neuronal signal transduction and synaptic transmission . Inhibition of PDE10A can lead to changes in neuronal cell functions in the central nervous system .

Result of Action

Similar compounds have been found to exhibit significant inhibitory activity against pde10a , potentially leading to changes in neuronal cell functions in the central nervous system .

未来方向

The future directions for research on thieno[2,3-d]pyrimidin-4-yl derivatives could involve the development of more potent inhibitors with minimal side effects for the treatment of neurodegenerative disorders . Additionally, the discovery of novel and diverse scaffolds targeting PDE10A is required .

属性

IUPAC Name |

4-propan-2-ylsulfanyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c1-10(2)22-12-5-3-11(4-6-12)15(20)19-14-13-7-8-21-16(13)18-9-17-14/h3-10H,1-2H3,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGVBNQSJCMWJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(isopropylthio)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Phenylpiperazino)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763901.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B2763902.png)

![5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2763913.png)

![N-[3-[2-(Dimethylamino)-2-oxoethyl]oxetan-3-yl]prop-2-enamide](/img/structure/B2763914.png)

![1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2763919.png)

![Tert-butyl N-[3-(1-aminocyclopropyl)phenyl]carbamate](/img/structure/B2763920.png)

![3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid](/img/structure/B2763922.png)